4-(Benzyloxy)-6-bromo-1H-indazole is a compound belonging to the indazole family, characterized by the presence of a bromine atom and a benzyloxy group. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound has garnered attention for its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, which involve specific reagents and conditions that facilitate the introduction of the benzyloxy and bromo groups into the indazole framework.
4-(Benzyloxy)-6-bromo-1H-indazole is classified as an indazole derivative. Its structure allows it to participate in numerous chemical reactions, making it a versatile building block in organic synthesis and pharmaceutical development.
The synthesis of 4-(Benzyloxy)-6-bromo-1H-indazole typically involves several key steps:
The reaction conditions must be optimized for yield and purity, often involving temperature control and solvent selection to enhance the efficiency of the reactions. Industrial-scale synthesis may utilize continuous flow reactors to improve scalability and reduce costs.
The molecular formula of 4-(Benzyloxy)-6-bromo-1H-indazole is . The structure features a bromo substituent at the 6-position and a benzyloxy group at the 4-position of the indazole ring system.
Property | Value |
---|---|
Molecular Formula | C10H8BrN3O |
Molecular Weight | 252.09 g/mol |
IUPAC Name | 4-(benzyloxy)-6-bromo-1H-indazole |
InChI Key | GBEZEQFQKBEGOA-UHFFFAOYSA-N |
4-(Benzyloxy)-6-bromo-1H-indazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Benzyloxy)-6-bromo-1H-indazole is primarily related to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it can form carbon-carbon bonds. This property is particularly valuable in medicinal chemistry for synthesizing complex molecules.
Research suggests that compounds similar to 4-(Benzyloxy)-6-bromo-1H-indazole may influence biochemical pathways associated with drug resistance, potentially serving as leads for developing new therapeutic agents against resistant cancer cell lines.
4-(Benzyloxy)-6-bromo-1H-indazole has several applications in scientific research:
4-(Benzyloxy)-6-bromo-1H-indazole belongs to the indazole class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular structure features two critical functional groups: a benzyloxy substituent at the 4-position and a bromine atom at the 6-position of the indazole core. The benzyloxy group (–OCH₂C₆H₅) contributes to enhanced lipophilicity and π-stacking capabilities, while the bromine atom serves as a versatile handle for further synthetic modifications via cross-coupling reactions [1] [4].
Indazole derivatives exhibit remarkable structural diversity in drug design due to their ability to engage in hydrogen bonding (via N–H and N atoms) and hydrophobic interactions. The planar aromatic system enables stacking with biological targets, explaining their prevalence in kinase inhibitors and enzyme modulators. Specific indazole-based drugs include:
Table 1: Key Structural Features of 4-(Benzyloxy)-6-bromo-1H-indazole
Structural Element | Position | Chemical Significance |
---|---|---|
Indazole core | N/A | Bioisostere for purines; hydrogen bond acceptor/donor |
Bromine atom | C6 | Electrophilic site for Suzuki couplings; enhances halogen bonding |
Benzyloxy group | C4 | Enhances membrane permeability; protects phenolic OH during synthesis |
Tautomeric N–H | N1 | Participates in hydrogen bonding with biological targets |
The synthesis of 4,6-disubstituted indazoles gained significant traction in the early 2000s, coinciding with increased interest in heterocyclic scaffolds for kinase inhibition. The first documented synthesis routes for brominated indazoles appeared in patent literature circa 2004, where compounds like 4,6-dibromo-1H-indazole served as precursors to more complex derivatives targeting neurodegenerative diseases and inflammation [8]. The specific compound 4-(Benzyloxy)-6-bromo-1H-indazole (CAS: 1305208-33-6) emerged as a key intermediate in oncology research between 2015–2020, particularly in the development of:
A 2022 breakthrough study highlighted 4,6-disubstituted indazoles (e.g., HT-28 and HT-30) as potent TDO inhibitors with IC₅₀ values of 0.62 μM and 0.17 μM, respectively. These derivatives demonstrated significant in vivo antitumor activity in CT-26 allograft models, validating the pharmacological relevance of the 4-benzyloxy-6-bromo substitution pattern [6].
Table 2: Milestones in 4,6-Disubstituted Indazole Development
Year | Development | Research Context |
---|---|---|
2004 | First synthetic routes to bromoindazoles | Neurodegenerative disease patents |
2015 | Identification as kinase inhibitor scaffold | JNK inhibition studies |
2019 | Optimization as TDO/IDO1 dual inhibitors | Immuno-chemotherapy |
2022 | HT-28 with in vivo antitumor efficacy | BALB/c mouse tumor models |
Systematic Nomenclature:
Physicochemical Profile:
Table 3: Experimental and Calculated Molecular Descriptors
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 303.15 g/mol | Calculated from formula |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
LogP | 2.08–3.39 | Consensus prediction [7] |
Water Solubility | 0.166 mg/mL (predicted) | ESOL model [7] |
pKa (N–H) | ~12.5 (estimated) | Analogous indazoles |
Spectroscopic Characteristics:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1